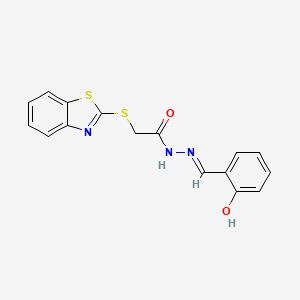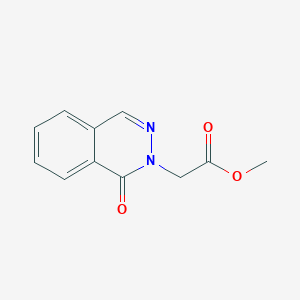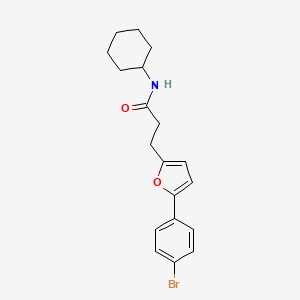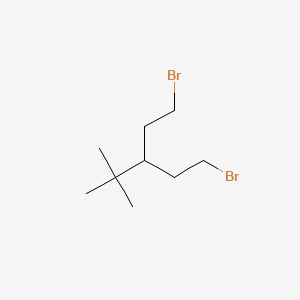
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane is an organic compound that belongs to the class of alkyl halides. This compound is characterized by the presence of two bromine atoms attached to a pentane backbone, which also features two methyl groups at the fourth carbon position. The molecular formula for this compound is C9H18Br2, and it is commonly used in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane can be achieved through several routes. One common method involves the bromination of 4,4-dimethylpentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds via a free radical mechanism, resulting in the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 4,4-dimethyl-1-pentene.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, while reducing agents like lithium aluminum hydride can reduce it.
Scientific Research Applications
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry:
Material Science: It is used in the preparation of advanced materials, including polymers and resins, where its bromine atoms can impart specific properties such as flame retardancy.
Chemical Biology: Researchers use this compound to study the effects of brominated organic molecules on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines are attached. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a bromide ion. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane can be compared to other similar compounds, such as:
1-Bromo-3-(2-bromoethyl)hexane: This compound has a similar structure but with a hexane backbone instead of a pentane backbone. It exhibits similar reactivity but may have different physical properties due to the longer carbon chain.
1-Bromo-3-(2-bromoethyl)butane: This compound has a butane backbone and is shorter than this compound. It may undergo similar reactions but with different reaction rates and conditions.
1-Bromo-3-(2-bromoethyl)cyclohexane: This compound features a cyclohexane ring, which can introduce steric effects and influence the reactivity and selectivity of chemical reactions.
Properties
CAS No. |
758-75-8 |
|---|---|
Molecular Formula |
C9H18Br2 |
Molecular Weight |
286.05 g/mol |
IUPAC Name |
1-bromo-3-(2-bromoethyl)-4,4-dimethylpentane |
InChI |
InChI=1S/C9H18Br2/c1-9(2,3)8(4-6-10)5-7-11/h8H,4-7H2,1-3H3 |
InChI Key |
PVAPSWVCWOOMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


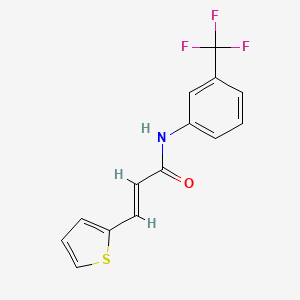
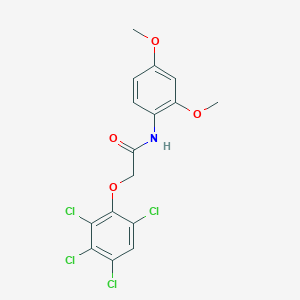


![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)
![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)

